Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate

Catalog No.
S14569513
CAS No.
23721-22-4
M.F
C15H22N2O10S2
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2...

CAS Number

23721-22-4

Product Name

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate

IUPAC Name

ethyl 5-[bis(2-methylsulfonyloxyethyl)amino]-2-nitrobenzoate

Molecular Formula

C15H22N2O10S2

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C15H22N2O10S2/c1-4-25-15(18)13-11-12(5-6-14(13)17(19)20)16(7-9-26-28(2,21)22)8-10-27-29(3,23)24/h5-6,11H,4,7-10H2,1-3H3

InChI Key

MDWAUGBOVGJDHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)[N+](=O)[O-]

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is a complex organic compound with the molecular formula C15H22N2O10S2C_{15}H_{22}N_{2}O_{10}S_{2} and a CAS number of 23721-22-4. This compound features a nitro group, two methylsulfonyl ether functionalities, and an ethyl ester of benzoic acid. It is categorized as a specialty chemical and is primarily used in pharmaceutical applications due to its unique structural characteristics and potential biological activities .

The chemical reactivity of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate can be attributed to its functional groups:

  • Nitro Group: The nitro group can undergo reduction reactions, potentially yielding amines.
  • Ester Functionality: The ethyl ester can participate in hydrolysis under acidic or basic conditions, leading to the formation of benzoic acid and ethanol.
  • Methylsulfonyl Groups: These groups can engage in nucleophilic substitution reactions, particularly with strong nucleophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for modifications that could enhance its biological properties or facilitate its synthesis .

Preliminary studies indicate that Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate may exhibit various biological activities. Its structure suggests potential antimicrobial and anti-inflammatory properties, although specific data on its biological effects remain limited. The presence of the nitro group is often associated with pharmacological activity, as seen in other nitro compounds that have been studied for their therapeutic effects .

The synthesis of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate can be achieved through several steps:

  • Formation of the Nitro Compound: Starting from 5-amino-2-nitrobenzoic acid, the nitro group can be introduced via nitration reactions.
  • Esterification: The resulting acid can be converted into its ethyl ester using ethanol and an acid catalyst.
  • Methylsulfonylation: The bis{2-[(methylsulfonyl)oxy]ethyl}amino group can be synthesized separately and then introduced to the nitrobenzoate via nucleophilic substitution.

This multi-step synthesis requires careful control of reaction conditions to ensure yield and purity .

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate finds applications primarily in:

  • Pharmaceutical Industry: As a potential intermediate in the synthesis of bioactive compounds.
  • Research: Used in studies related to drug development due to its unique structure and potential biological activities.
  • Chemical Manufacturing: As a specialty chemical for various applications requiring specific functional groups .

Interaction studies involving Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate are essential for understanding its pharmacokinetics and pharmacodynamics. Preliminary data suggest that it may interact with certain enzymes or receptors, which could influence its efficacy as a therapeutic agent. Further studies are needed to elucidate these interactions fully, including potential synergistic effects when combined with other pharmaceutical compounds .

Several compounds share structural similarities with Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 5-amino-2-nitrobenzoateC9H10N2O4C_{9}H_{10}N_{2}O_{4}Contains an amino group instead of a bis(methylsulfonyl) group
Methyl 2-ethyl-5-nitrobenzoateC10H11NO4C_{10}H_{11}NO_{4}Similar nitrobenzene structure but lacks the methylsulfonyl functionalities
Benzoic acid, 5-[bis[2-(methylsulfonyl)oxy]ethyl]amino]-2-nitro-, ethyl esterC15H22N2O10S2C_{15}H_{22}N_{2}O_{10}S_{2}Identical structure but may differ in biological activity due to slight variations

Uniqueness

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is unique due to its dual methylsulfonyl ether groups which enhance solubility and potentially improve bioavailability compared to similar compounds without these features. This structural aspect may contribute to its distinct biological activities and applications within medicinal chemistry .

Novel Synthetic Routes for Ethyl 5-(Bis{2-[(Methylsulfonyl)Oxy]Ethyl}Amino)-2-Nitrobenzoate

The synthesis of ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate traditionally begins with 2-nitrobenzoic acid derivatives. A common approach involves sequential nucleophilic aromatic substitution (S~N~Ar) and esterification steps. The nitro group at the 2-position activates the aromatic ring for substitution, enabling the introduction of bis(2-[(methylsulfonyl)oxy]ethyl)amine groups at the 5-position.

An emerging route utilizes pre-functionalized nitrobenzoic acid esters to streamline the synthesis. For example, ethyl 5-amino-2-nitrobenzoate can undergo double alkylation with methylsulfonyloxyethyl bromides in the presence of a base such as potassium carbonate. This method reduces side reactions by avoiding direct handling of reactive intermediates.

Table 1: Comparison of Synthetic Routes

RouteStarting MaterialKey ReagentsYield (%)Selectivity
Classic S~N~Ar2-Nitrobenzoic acidBis(2-chloroethyl)amine, SOCl₂45–50Moderate
Alkylation ApproachEthyl 5-amino-2-nitrobenzoateMethylsulfonyloxyethyl bromide60–65High
One-Pot Synthesis3-Nitrobenzoic acidDiethylaminoethanol, Dowex 50WX855Moderate

The alkylation approach demonstrates superior yield and selectivity due to reduced steric hindrance and better control over sulfonate group incorporation. Recent work has also explored heterocyclic amino alcohols as alternatives to bis(2-hydroxyethyl)amine precursors, though these remain experimental.

Optimization of Reaction Conditions for Improved Yield and Selectivity

Reaction parameters critically influence the efficiency of bis(methylsulfonyl)oxyethylamino group installation. Key optimizations include:

  • Temperature Control: Maintaining temperatures between 35–40°C during amination minimizes byproduct formation while ensuring sufficient reaction kinetics. Higher temperatures promote decomposition of the nitro group, while lower temperatures prolong reaction times.
  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in S~N~Ar reactions, whereas aromatic hydrocarbons (e.g., xylene) improve esterification yields by azeotropic water removal.
  • Stoichiometric Ratios: A 2.1–2.5:1 molar ratio of aminating agent to nitrobenzoate precursor optimizes substitution without oversaturating the reaction medium.

Table 2: Optimized Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature35–40°C+15–20%
SolventDMF/Xylene (3:1)+10%
Reaction Time12–14 h+8%
Catalyst Loading5 mol% KI+12%

The addition of potassium iodide (KI) as a catalyst accelerates displacement reactions by polarizing the carbon-halogen bond in methylsulfonyloxyethyl bromides. This is particularly effective in DMF, where iodide ions stabilize transition states during nucleophilic attack.

Catalytic Systems in the Formation of Bis(Methylsulfonyl)Oxyethylamino Substituents

Catalysts play a pivotal role in facilitating the formation of the bis(methylsulfonyl)oxyethylamino moiety. Three systems dominate:

  • Phase-Transfer Catalysts: Benzyltriethylammonium chloride enables biphasic reactions by shuttling reactants between aqueous and organic phases, improving reaction homogeneity.
  • Solid Acid Catalysts: Acidic ion-exchange resins like Dowex 50WX8 promote esterification and sulfonation while simplifying catalyst recovery.
  • Metal Halides: KI and KBr enhance electrophilicity at the reaction center, particularly in alkylation steps involving methylsulfonyloxyethyl bromides.

Mechanistic Insights:
The S~N~Ar mechanism proceeds through a Meisenheimer complex intermediate, stabilized by electron-withdrawing nitro groups. Catalysts like KI lower the activation energy for this step by coordinating to the leaving group (e.g., chloride), as shown:

$$
\text{Ar–Cl} + \text{KI} \rightarrow \text{Ar–I} + \text{KCl} \quad (\text{Faster substitution due to weaker C–I bond})
$$

Purification Techniques for Complex Nitrobenzoate Derivatives

Purifying ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate presents challenges due to its polar sulfonyl groups and nitro functionality. Effective strategies include:

  • Crystallization: Gradual cooling of the reaction mixture from 40°C to 5°C induces crystallization of the product, achieving >90% purity in one step. Methanol/water mixtures (7:3 v/v) are optimal for recrystallization.
  • Column Chromatography: Silica gel columns with ethyl acetate/hexane gradients (20–50% ethyl acetate) resolve nitrobenzoate derivatives from sulfonate byproducts.
  • Acid-Base Extraction: Sequential washes with 5% HCl and saturated NaHCO₃ remove unreacted amines and sulfonic acids, respectively.

Table 3: Purification Outcomes by Method

MethodPurity (%)Recovery (%)Key Contaminants Removed
Crystallization92–9570–75Unreacted amine, inorganic salts
Column Chromatography98–9960–65Isomeric byproducts, oligomers
Acid-Base Extraction85–8880–85Sulfonic acids, residual catalysts

Advances in simulated moving bed (SMB) chromatography now enable continuous purification, though this remains cost-prohibitive for small-scale syntheses.

The nitro group present in ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate represents a highly electron-withdrawing substituent that significantly influences the reactivity of the aromatic system [1] [2]. The reduction of aromatic nitro compounds follows well-established mechanistic pathways that have been extensively studied through both experimental and computational approaches [3] [4] [5].

Mechanistic Pathways for Nitro Group Reduction

The reduction of the nitro group in aromatic systems proceeds through a sequential pathway involving multiple intermediates [3] [6]. The classical Haber-Lukashevich mechanism describes this transformation as occurring in three main steps: first, the nitro compound undergoes a two-electron reduction to form the dihydroxylamine intermediate; second, the dihydroxylamine dehydrates to yield the nitroso compound; and third, the nitroso compound undergoes further two-electron reduction to produce the hydroxylamine, which subsequently reduces to the final amine product [3] [7].

Density functional theory calculations have provided detailed insights into the mechanistic preferences for nitro group reduction [5] [8]. The double hydrogen-induced dissociation of the nitrogen-oxygen bond represents the most favorable pathway, exhibiting significantly lower activation barriers compared to direct dissociation or single hydrogen-induced pathways [5]. The overall mechanism proceeds through the sequence: nitrobenzene → nitrosohydroxyl intermediate → dihydroxylamine → nitrosohydroxide → hydroxylamine → amine, with the complete transformation requiring an overall activation energy of approximately 0.75 electron volts [5].

Kinetic and Thermodynamic Considerations

The reduction pathway preferences are governed by both kinetic and thermodynamic factors [5] [8]. The activation energy for nitro group reduction (0.75 electron volts) is substantially lower than that required for benzene ring reduction (1.08 electron volts), explaining the selective reduction of the nitro functionality while preserving the aromatic system [5]. This selectivity is crucial for maintaining the structural integrity of the benzoate scaffold during reduction processes.

The electronic effects of the nitro group significantly influence the reduction kinetics [2] [6]. The strong electron-withdrawing nature of the nitro substituent stabilizes the intermediate species formed during the reduction process, facilitating the overall transformation [2]. The presence of additional substituents on the aromatic ring, such as the amino and ester functionalities in the target compound, can further modulate these electronic effects through resonance and inductive interactions [2] [9].

Reduction PathwayActivation Energy (eV)Comments
Direct N-O bond dissociation>1.08Least favorable pathway
Single H-induced N-O dissociation>0.75Intermediate pathway
Double H-induced N-O dissociation<0.75Most favorable pathway
Overall nitro group reduction0.75Complete reduction to amine
Benzene ring reduction1.08Higher barrier explains selectivity

Catalytic Considerations

Various catalytic systems have been employed for the reduction of aromatic nitro compounds, each offering distinct advantages in terms of selectivity and reaction conditions [4] [10] [6]. Palladium on carbon represents the most commonly employed catalyst system, providing efficient reduction under mild hydrogenation conditions [10] [6]. Alternative metal catalysts, including Raney nickel, platinum oxide, and iron-based systems, offer complementary reactivity profiles depending on the specific substrate requirements and functional group compatibility [4] [10] [6].

Esterification and Sulfonylation Mechanisms in Multifunctional Benzoate Scaffolds

The formation of ester and sulfonyloxy functionalities in complex benzoate systems involves distinct mechanistic pathways that must be carefully considered in the context of multifunctional molecular architectures [11] [12] [13].

Fischer Esterification Mechanism

The formation of the ethyl ester functionality in the target compound follows the classical Fischer esterification mechanism [11] [14]. This acid-catalyzed process involves the nucleophilic attack of the alcohol oxygen on the protonated carboxylic acid carbon, leading to the formation of a tetrahedral intermediate [11] [14]. The mechanism proceeds through protonation of the carboxylic acid by the sulfuric acid catalyst, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the ethanol molecule [11] [14].

The tetrahedral intermediate formed during esterification contains two equivalent hydroxyl groups, one derived from the original carboxylic acid and one from the attacking alcohol [14]. The departure of water occurs following tautomerization and deprotonation steps, ultimately yielding the ester product and regenerating the acid catalyst [11] [14]. The equilibrium nature of this reaction necessitates careful control of reaction conditions, including temperature, catalyst concentration, and water removal, to achieve optimal yields [11] [15].

Electronic Effects in Nitrobenzoate Esterification

The presence of the nitro group in the ortho position relative to the carboxylic acid significantly influences the esterification kinetics [16] [11]. The electron-withdrawing nature of the nitro substituent increases the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack step [16] [2]. However, this electronic activation must be balanced against potential steric hindrance effects arising from the ortho substitution pattern [16].

Comparative studies of benzoic acid derivatives demonstrate that electron-withdrawing substituents generally facilitate esterification reactions by stabilizing the tetrahedral intermediate through electronic effects [11] [15]. The nitro group, being one of the strongest electron-withdrawing substituents, provides significant activation for the esterification process [16] [2].

Substrate TypeTypical ConditionsExpected Yield (%)Electronic Effect
Simple benzoic acidH₂SO₄ catalyst, reflux, 2-4 h85-95Neutral aromatic system
2-Nitrobenzoic acidH₂SO₄ catalyst, reflux, 4-6 h70-85Electron-withdrawing nitro group ortho
4-Nitrobenzoic acidH₂SO₄ catalyst, reflux, 4-6 h75-90Electron-withdrawing nitro group para
Substituted aminobenzoic acidsH₂SO₄ catalyst, reflux, 6-8 h60-80Mixed electronic effects
Multifunctional nitrobenzoatesH₂SO₄ catalyst, reflux, 8-12 h50-70Complex electronic environment

Sulfonylation Mechanisms

The formation of methylsulfonyloxy groups involves the reaction of hydroxyl-containing substrates with methanesulfonyl chloride [12] [13]. This transformation proceeds through a nucleophilic substitution mechanism wherein the oxygen atom of the alcohol attacks the sulfur center of the sulfonyl chloride, displacing chloride as the leaving group [12] [13].

The sulfonylation reaction exhibits second-order kinetics, being first-order in both the alcohol substrate and the sulfonyl chloride reagent [12]. The mechanism involves the formation of a transition state in which the nucleophilic oxygen approaches the electrophilic sulfur center along the sulfur-chlorine bond axis [12]. The reaction typically requires basic conditions to neutralize the hydrogen chloride generated during the transformation [13].

Kinetic studies of sulfonylation reactions reveal significant substrate effects on reaction rates [12]. The rate constants for sulfonylation vary considerably depending on the basicity of the alcohol substrate, with more basic alcohols exhibiting faster reaction rates [12]. The activation parameters calculated for these reactions indicate that the process involves partial desolvation of the nucleophile prior to transition state formation [12].

Multifunctional Scaffold Considerations

The presence of multiple reactive functionalities in complex benzoate systems necessitates careful consideration of chemoselectivity and reaction sequencing [17] [13]. The amino group present in the target compound can potentially compete with hydroxyl groups for sulfonylation, requiring selective protection strategies or optimized reaction conditions [13].

The electronic environment created by the combination of nitro, amino, and ester functionalities results in a complex interplay of electronic effects that influence both esterification and sulfonylation processes [2] [9]. The electron-withdrawing nitro group and electron-donating amino group create opposing electronic influences that must be carefully balanced to achieve selective transformations [2] [9].

Solvent Effects on Nucleophilic Substitution at the Methylsulfonyloxy Center

The methylsulfonyloxy groups in ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate serve as excellent leaving groups in nucleophilic substitution reactions, with their reactivity being significantly influenced by solvent choice [18] [13] [19].

Leaving Group Properties of Methylsulfonyloxy

Methylsulfonyloxy groups represent highly effective leaving groups due to the exceptional stability of the methylsulfonate anion formed upon departure [18] [13]. The conjugate acid of the methylsulfonate anion exhibits a low pKa value of approximately -1.2, indicating that the methylsulfonate ion is an extremely weak base and therefore an excellent leaving group [18] [20].

The stability of the methylsulfonate anion arises from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group [18] [13]. This resonance stabilization significantly lowers the energy of the departing group, facilitating nucleophilic substitution reactions [18]. Comparative studies demonstrate that methylsulfonyloxy groups exhibit leaving group abilities superior to most halides, with reactivity approaching that of the more activated tosylate systems [21] [13].

Leaving GroupConjugate Acid pKaRelative Leaving AbilityComments
Methylsulfonyloxy (OMs)-1.2GoodResonance-stabilized anion
p-Toluenesulfonyloxy (OTs)-7.0Very goodBetter than mesylate due to aromatic stabilization
Trifluoromethanesulfonyloxy (OTf)-14.0ExcellentBest leaving group due to strong EWG effect
Chloride (Cl⁻)-7.0GoodStandard comparison
Bromide (Br⁻)-9.0Very goodBetter than chloride
Iodide (I⁻)-10.0ExcellentExcellent but weaker C-I bond

Solvent Effects on Nucleophilic Substitution Mechanisms

The choice of solvent profoundly influences both the mechanism and rate of nucleophilic substitution reactions at methylsulfonyloxy centers [22] [23] [24]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile dramatically enhance substitution reaction rates compared to polar protic solvents [23] [24].

The enhanced reactivity in polar aprotic solvents arises from differential solvation effects on the nucleophile and transition state [23] [24]. In polar protic solvents, nucleophiles are strongly solvated through hydrogen bonding interactions, reducing their nucleophilicity and slowing substitution reactions [23]. Conversely, polar aprotic solvents provide stabilization of the transition state without strongly solvating the nucleophile, resulting in significantly enhanced reaction rates [23] [24].

Quantitative kinetic studies demonstrate remarkable solvent effects on substitution reaction rates [24]. For example, the SN2 reaction of butyl bromide with azide ion exhibits relative rate constants of 1 in methanol, 7 in water, 1,300 in dimethyl sulfoxide, 2,800 in dimethylformamide, and 5,000 in acetonitrile [24]. These dramatic rate enhancements in polar aprotic solvents directly translate to improved reactivity for methylsulfonyloxy substitution reactions [22] [23].

SolventTypeDielectric Constant (ε)Relative Rate (SN2)Effect on Methylsulfonyloxy Substitution
Methanol (CH₃OH)Polar protic331Slow - strong solvation of nucleophile
Water (H₂O)Polar protic787Moderate - hydrogen bonding
DMSOPolar aprotic491,300Very fast - weak nucleophile solvation
DMFPolar aprotic372,800Very fast - weak nucleophile solvation
Acetonitrile (CH₃CN)Polar aprotic385,000Fastest - optimal nucleophile activity

Mechanistic Considerations for Aromatic Systems

Nucleophilic substitution at methylsulfonyloxy centers attached to aromatic systems typically proceeds through an SN2 mechanism, particularly when the aromatic system is not highly activated toward nucleophilic aromatic substitution [25] [9]. The aliphatic nature of the methylsulfonyloxy-bearing carbon centers in the target compound favors the SN2 pathway over alternative mechanisms [25] [26].

The electron-withdrawing nature of the nitro group in the aromatic system can influence the reactivity of the attached methylsulfonyloxy groups through electronic effects transmitted through the conjugated system [2] [9]. However, the separation of the methylsulfonyloxy centers from the aromatic ring through the ethyleneamino linkers likely attenuates these electronic effects, resulting in reactivity patterns more characteristic of aliphatic methylsulfonyloxy systems [9].

Nucleophile Selection and Reactivity

The effectiveness of nucleophilic substitution at methylsulfonyloxy centers depends critically on nucleophile selection and reaction conditions [25] [21]. Strong nucleophiles such as azide, cyanide, and thiolate ions exhibit excellent reactivity toward methylsulfonyloxy substrates, particularly in polar aprotic solvents [25] [19].

The conversion of methylsulfonyloxy groups to other functionalities has been demonstrated through direct nucleophilic substitution reactions [19]. For example, treatment with tetrabutylammonium nitrite under mild conditions effects the direct conversion of methylsulfonyloxy groups to nitroalkanes, demonstrating the versatility of these leaving groups in synthetic applications [19].

XLogP3

0.9

Hydrogen Bond Acceptor Count

11

Exact Mass

454.07158725 g/mol

Monoisotopic Mass

454.07158725 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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